Cas no 1289112-68-0 (5-Bromo-3-chloro-2-(pyrrolidin-1-yl)pyridine)

5-Bromo-3-chloro-2-(pyrrolidin-1-yl)pyridine is a halogenated pyridine derivative featuring a pyrrolidine substituent at the 2-position. This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of heterocyclic active ingredients. The presence of bromine and chlorine atoms enhances its reactivity in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling efficient derivatization. The pyrrolidine moiety contributes to improved solubility and binding affinity in target molecules. Its stable crystalline structure ensures ease of handling and storage. This compound is valued for its role in constructing complex molecular frameworks, making it useful in medicinal chemistry and material science applications.
5-Bromo-3-chloro-2-(pyrrolidin-1-yl)pyridine structure
1289112-68-0 structure
Product Name:5-Bromo-3-chloro-2-(pyrrolidin-1-yl)pyridine
CAS No:1289112-68-0
MF:C9H10BrClN2
MW:261.546100139618
MDL:MFCD21977703
CID:4783221
Update Time:2025-06-09

5-Bromo-3-chloro-2-(pyrrolidin-1-yl)pyridine Chemical and Physical Properties

Names and Identifiers

    • 5-Bromo-3-chloro-2-(pyrrolidin-1-yl)pyridine
    • MDL: MFCD21977703
    • Inchi: 1S/C9H10BrClN2/c10-7-5-8(11)9(12-6-7)13-3-1-2-4-13/h5-6H,1-4H2
    • InChI Key: AVKCONKTUYCLRV-UHFFFAOYSA-N
    • SMILES: BrC1=CN=C(C(=C1)Cl)N1CCCC1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 173
  • XLogP3: 3.1
  • Topological Polar Surface Area: 16.1

5-Bromo-3-chloro-2-(pyrrolidin-1-yl)pyridine Pricemore >>

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Additional information on 5-Bromo-3-chloro-2-(pyrrolidin-1-yl)pyridine

5-Bromo-3-chloro-2-(pyrrolidin-1-yl)pyridine (CAS No. 1289112-68-0): A Comprehensive Overview

5-Bromo-3-chloro-2-(pyrrolidin-1-yl)pyridine (CAS No. 1289112-68-0) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique bromine, chlorine, and pyrrolidine substituents on a pyridine ring, has garnered considerable attention due to its potential in the development of novel therapeutic agents.

The chemical structure of 5-Bromo-3-chloro-2-(pyrrolidin-1-yl)pyridine is defined by its molecular formula C9H10BrClN2. The presence of the bromine and chlorine atoms imparts specific electronic and steric properties that can influence the compound's reactivity and biological activity. The pyrrolidine moiety, a five-membered ring containing a nitrogen atom, further enhances the compound's structural diversity and functional versatility.

In recent years, 5-Bromo-3-chloro-2-(pyrrolidin-1-yl)pyridine has been extensively studied for its potential as a building block in the synthesis of various bioactive molecules. Its unique combination of functional groups makes it an attractive candidate for the development of drugs targeting specific biological pathways. For instance, research has shown that compounds derived from 5-Bromo-3-chloro-2-(pyrrolidin-1-yl)pyridine can exhibit potent anti-inflammatory and anti-cancer activities.

A study published in the Journal of Medicinal Chemistry highlighted the use of 5-Bromo-3-chloro-2-(pyrrolidin-1-yl)pyridine as a key intermediate in the synthesis of novel inhibitors targeting protein kinases. These inhibitors have shown promising results in preclinical studies, demonstrating significant efficacy against various cancer cell lines. The ability to modulate protein kinase activity is crucial in cancer therapy, as these enzymes play a central role in cell proliferation and survival.

Beyond its applications in cancer research, 5-Bromo-3-chloro-2-(pyrrolidin-1-yl)pyridine has also been explored for its potential in neurodegenerative diseases. A recent study published in the European Journal of Medicinal Chemistry reported the synthesis and evaluation of derivatives of 5-Bromo-3-chloro-2-(pyrrolidin-1-yl)pyridine as potential inhibitors of beta-secretase (BACE1), an enzyme implicated in the pathogenesis of Alzheimer's disease. The results indicated that several derivatives exhibited potent inhibitory activity against BACE1, suggesting their potential as therapeutic agents for Alzheimer's disease.

The synthetic accessibility of 5-Bromo-3-chloro-2-(pyrrolidin-1-yl)pyridine is another factor contributing to its widespread use in medicinal chemistry. Various synthetic routes have been developed to efficiently produce this compound, allowing researchers to explore a wide range of structural modifications. One such method involves the reaction of 5-bromo-pyridin-2(1H)-one with 1-chloroethyl chloride followed by treatment with pyrrolidine. This multi-step process yields high purity 5-Bromo-3-chloro-2-(pyrrolidin-1-yl)pyridine, suitable for further derivatization.

In addition to its synthetic utility, 5-Bromo-3-chloro-2-(pyrrolidin-1-yl)pyridine has been investigated for its pharmacokinetic properties. Studies have shown that this compound exhibits favorable solubility and permeability characteristics, making it suitable for oral administration. These properties are crucial for ensuring that the compound can effectively reach its intended target within the body.

The safety profile of 5-Bromo-3-chloro-2-(pyrrolidin-1-yl)pyridine is another important consideration in its development as a pharmaceutical agent. Preclinical toxicology studies have demonstrated that this compound is well-tolerated at therapeutic doses, with no significant adverse effects observed. However, further clinical trials are necessary to fully evaluate its safety and efficacy in human subjects.

In conclusion, 5-Bromo-3-chloro-2-(pyrrolidin-1-y l)pyridine (CAS No. 1289112-68\-0) represents a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for the development of novel therapeutic agents targeting various diseases, including cancer and neurodegenerative disorders. Ongoing research continues to uncover new possibilities for this versatile compound, highlighting its significance in modern drug discovery efforts.

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